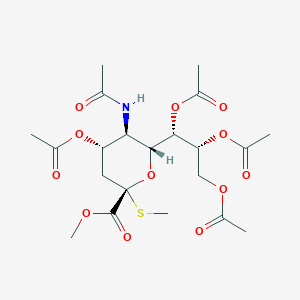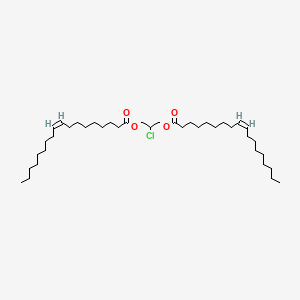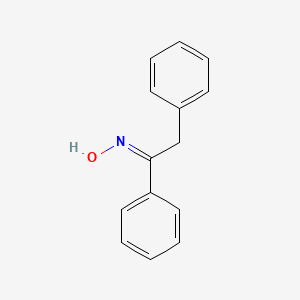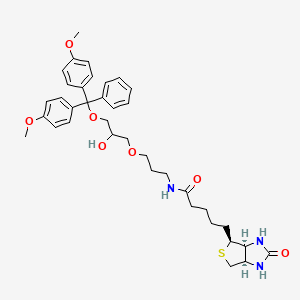![molecular formula C₁₃H₁₂Br₂Cl₆ B1142395 rel-(5R,6R)-5,6-Dibromo-1,10,11,12,13,13-hexachloro-11-tricyclo[8.2.1.02,9]tridecene CAS No. 1068659-48-2](/img/new.no-structure.jpg)
rel-(5R,6R)-5,6-Dibromo-1,10,11,12,13,13-hexachloro-11-tricyclo[8.2.1.02,9]tridecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(5R,6R)-5,6-Dibromo-1,10,11,12,13,13-hexachloro-11-tricyclo[82102,9]tridecene is a complex organic compound characterized by its unique tricyclic structure and multiple halogen substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-(5R,6R)-5,6-Dibromo-1,10,11,12,13,13-hexachloro-11-tricyclo[8.2.1.02,9]tridecene typically involves multiple steps, starting from simpler organic precursors. The process often includes halogenation reactions where bromine and chlorine atoms are introduced into the molecular structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures to handle the reactive halogen elements. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
rel-(5R,6R)-5,6-Dibromo-1,10,11,12,13,13-hexachloro-11-tricyclo[8.2.1.02,9]tridecene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less halogenated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, rel-(5R,6R)-5,6-Dibromo-1,10,11,12,13,13-hexachloro-11-tricyclo[8.2.1.02,9]tridecene is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s biological applications include its use as a probe in studying halogenated organic compounds’ interactions with biological systems. Its multiple halogen atoms can help in tracing and imaging studies.
Medicine
In medicine, research is ongoing to explore the potential therapeutic applications of this compound. Its unique structure may offer new avenues for drug development, particularly in designing molecules with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of rel-(5R,6R)-5,6-Dibromo-1,10,11,12,13,13-hexachloro-11-tricyclo[8.2.1.02,9]tridecene involves its interaction with molecular targets through its halogen atoms. These interactions can lead to changes in the structure and function of the target molecules. The pathways involved may include halogen bonding, hydrophobic interactions, and covalent modifications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other halogenated tricyclic molecules, such as:
- 5,6-Dichloro-1,10,11,12,13,13-hexachloro-11-tricyclo[8.2.1.02,9]tridecene
- 5,6-Dibromo-1,10,11,12,13,13-hexafluoro-11-tricyclo[8.2.1.02,9]tridecene
Uniqueness
What sets rel-(5R,6R)-5,6-Dibromo-1,10,11,12,13,13-hexachloro-11-tricyclo[8.2.1.02,9]tridecene apart is its specific arrangement of bromine and chlorine atoms, which imparts unique chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity.
Propiedades
Número CAS |
1068659-48-2 |
|---|---|
Fórmula molecular |
C₁₃H₁₂Br₂Cl₆ |
Peso molecular |
540.76 |
Sinónimos |
(1R,4R,4aR,7R,8R,10aS)-rel-7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzo[8]annulene; HCDBCO; Rac-(5R,6R)-5,6-Dibromo-1,10,11,12,13,13-hexachlorotricyclo[8.2.1.02,9](1R,2R,9S,10S)-tridec-11-ene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1142316.png)

![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid](/img/structure/B1142318.png)



